2-Fluoro-4-methoxyaniline
Overview
Description
2-Fluoro-4-methoxyaniline is a chemical compound that is part of the aniline family, characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 2-Fluoro-4-methoxyaniline can be achieved through the Ullmann methoxylation reaction, as described in one of the studies. This process involves the use of 2-Fluoro-4-iodoaniline as a starting material, which is then subjected to a protection-deprotection strategy using a 2,5-dimethylpyrrole-blocked aniline to yield the desired product . The study provides insights into the protection of nitrogen, the use of halogen compounds, and the replacement reactions that are crucial for the successful synthesis of 2-Fluoro-4-methoxyaniline.
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 2-Fluoro-4-methoxyaniline, the structure can be inferred from the general properties of anilines and the influence of substituents like fluorine and methoxy groups. The presence of these groups can affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of 2-Fluoro-4-methoxyaniline can be deduced from the photosubstitution reactions of related compounds. For instance, 2-fluoro-4-nitroanisole undergoes photosubstitution with n-hexylamine, leading to fluoride and methoxy substitution . This suggests that 2-Fluoro-4-methoxyaniline may also participate in similar substitution reactions under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-methoxyaniline can be influenced by the fluorine and methoxy substituents. For example, the fluorine atom is known to affect the redox reactivity and NMR properties of compounds . The presence of the methoxy group can also impact the solubility and boiling point of the compound. However, specific data on the physical and chemical properties of 2-Fluoro-4-methoxyaniline are not provided in the papers.
Relevant Case Studies
The papers provided do not include case studies directly related to 2-Fluoro-4-methoxyaniline. However, the synthesis methods and chemical reactions discussed in the papers can serve as a basis for understanding the potential applications and behavior of 2-Fluoro-4-methoxyaniline in various chemical contexts .
Scientific Research Applications
Synthesis Processes
2-Fluoro-4-methoxyaniline is utilized in various synthesis processes. For example, it is involved in the Ullman Methoxylation process, which is a method for preparing halogen compounds, ethers, and amines. This chemical plays a key role in such reactions due to its properties as a halogen compound and an amine (Ragan et al., 2003). Additionally, it is used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, which are important for cycloaddition reactions (Patrick et al., 2002).
Photoreaction Studies
2-Fluoro-4-methoxyaniline is also studied in photoreaction contexts. For instance, its derivative, 2-fluoro-4-nitroanisole, is investigated for its dual mechanistic pathway in triplet excited states, contributing to the understanding of electron transfer mechanisms in photochemistry (Pleixats & Marquet, 1990).
Environmental and Health Research
This compound is significant in environmental and health-related studies as well. Research involving the Fenton-like oxidation of hazardous methoxyanilines, including 2-Fluoro-4-methoxyaniline, focuses on wastewater treatment and the degradation of toxic chemicals, highlighting its relevance in public health and environmental protection (Chaturvedi & Katoch, 2020).
Medical Imaging and Gene Therapy
In the medical field, 2-Fluoro-4-methoxyaniline derivatives have been explored in the context of imaging agents for viral infection and gene therapy. For example, studies on [18F]FHBG, a compound derived from 2-Fluoro-4-methoxyaniline, show potential for use in positron emission tomography (PET) imaging (Alauddin & Conti, 1998).
Materials Science
In materials science, 2-Fluoro-4-methoxyaniline is involved in the synthesis of novel compounds like benzylideneaniline compounds, which have applications in nonlinear optical properties and material characterization (Subashini et al., 2021).
Safety And Hazards
2-Fluoro-4-methoxyaniline is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-fluoro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUVOJJHVFLNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395989 | |
Record name | 2-fluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxyaniline | |
CAS RN |
458-52-6 | |
Record name | 2-fluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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